![molecular formula C12H20N2O4S2 B2765618 3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-sulfonamide CAS No. 1787879-58-6](/img/structure/B2765618.png)
3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-sulfonamide
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Overview
Description
The compound “3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-sulfonamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and the tetrahydropyran ring would be key structural components .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrahydropyranyl ethers are known to be resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, tetrahydropyran is a colorless volatile liquid .Scientific Research Applications
Antimicrobial Agents
Sulfonamides, including compounds structurally similar to 3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-sulfonamide, have been extensively studied for their antimicrobial properties. For instance, Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities against various strains. This highlights the potential of sulfonamides in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Cancer Inhibitors
Research has also explored the anticancer potential of sulfonamide derivatives. Aly (2009) detailed the synthesis of novel pyrazole and thienopyrimidine derivatives, with several compounds exhibiting remarkable antitumor activity against breast cancer cells, indicating the therapeutic potential of these compounds in cancer treatment (Aly, 2009).
Mechanism of Action
Mode of Action
As a novel compound, its interaction with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given its unique structure, it may interact with various biochemical pathways, but specific interactions and downstream effects are yet to be determined .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in future research .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a novel compound, its effects at the molecular and cellular level are subjects of ongoing research .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not well understood. Factors such as temperature, pH, and the presence of other molecules could potentially influence its activity. More research is needed to fully understand these interactions .
properties
IUPAC Name |
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-9-12(10(2)18-14-9)20(15,16)13-5-8-19-11-3-6-17-7-4-11/h11,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJVKVGRNWBXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-sulfonamide |
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